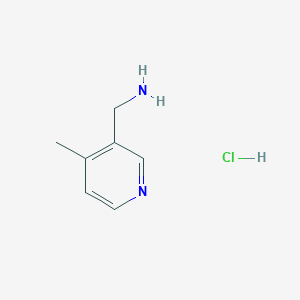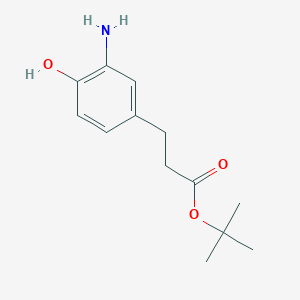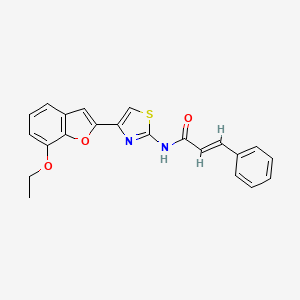
(4-Methylpyridin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpyridin-3-yl)methanamine hydrochloride, also known as MPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMA is a derivative of pyridine, a heterocyclic compound that is commonly found in many natural and synthetic compounds. MPMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The exact mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride is not fully understood, but it is thought to involve its binding to GPCRs and subsequent activation of downstream signaling pathways. This can lead to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
(4-Methylpyridin-3-yl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor it binds to. For example, binding to the 5-HT2A receptor can lead to changes in mood, perception, and cognition, while binding to the D4 receptor can affect dopamine signaling and reward-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methylpyridin-3-yl)methanamine hydrochloride in lab experiments is its high selectivity for certain GPCRs, which can allow researchers to study specific signaling pathways in greater detail. However, one limitation is that (4-Methylpyridin-3-yl)methanamine hydrochloride can be difficult to work with due to its high potency and potential for off-target effects.
Orientations Futures
There are many potential future directions for research on (4-Methylpyridin-3-yl)methanamine hydrochloride and its derivatives. One area of interest is the development of more selective ligands for specific GPCRs, which could lead to the development of new drugs for a variety of conditions. Additionally, further research is needed to fully understand the mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride and its effects on different physiological systems.
Méthodes De Synthèse
The synthesis of (4-Methylpyridin-3-yl)methanamine hydrochloride has been well-documented in the scientific literature. One common method involves the reaction of 4-methylpyridine with formaldehyde and ammonium chloride in the presence of a catalyst such as hydrochloric acid. This reaction results in the formation of (4-Methylpyridin-3-yl)methanamine hydrochloride hydrochloride as a white crystalline solid.
Applications De Recherche Scientifique
(4-Methylpyridin-3-yl)methanamine hydrochloride has been used in a variety of scientific research applications. One area of particular interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in many important physiological processes, making them important targets for drug development. (4-Methylpyridin-3-yl)methanamine hydrochloride has been shown to bind to several different GPCRs, including the serotonin 5-HT2A receptor and the dopamine D4 receptor, among others.
Propriétés
IUPAC Name |
(4-methylpyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQQAVMHDTAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridin-3-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)
![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)


![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)
![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)
![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)